molecular formula C10H13NO3S B2609548 Ethyl 2-propanamidothiophene-3-carboxylate CAS No. 864940-51-2

Ethyl 2-propanamidothiophene-3-carboxylate

Cat. No.: B2609548
CAS No.: 864940-51-2
M. Wt: 227.28
InChI Key: KECLMWRRWFNCSE-UHFFFAOYSA-N
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Description

Ethyl 2-propanamidothiophene-3-carboxylate is a thiophene-based derivative characterized by a propanamide substituent at position 2 and an ethyl ester group at position 3 of the heterocyclic ring. Thiophene derivatives are widely explored in medicinal and materials chemistry due to their tunable electronic properties and biological relevance. The propanamide group introduces hydrogen-bonding capabilities and moderate lipophilicity, which may influence solubility and intermolecular interactions .

Properties

IUPAC Name

ethyl 2-(propanoylamino)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-3-8(12)11-9-7(5-6-15-9)10(13)14-4-2/h5-6H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECLMWRRWFNCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CS1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-propanamidothiophene-3-carboxylate typically involves the reaction of ethyl 2-aminothiophene-3-carboxylate with propanoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond, resulting in the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-propanamidothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-propanamidothiophene-3-carboxylate has shown promise in medicinal chemistry, particularly in the design of inhibitors targeting specific proteins involved in disease pathways. For instance, compounds derived from this structure have been investigated for their ability to inhibit kinesin proteins, which are essential for mitotic spindle formation in cancer cells. Research indicates that modifications to the this compound scaffold can lead to significant biological activity against cancer cell lines.

Case Study: Kinesin Inhibition

A study highlighted the synthesis of analogues based on this compound that demonstrated micromolar inhibition of HSET (KIFC1) in vitro. This inhibition leads to the induction of multipolar mitotic spindles in centrosome-amplified cancer cells, showcasing the potential of this compound as a therapeutic agent against certain types of cancer .

Organic Electronics

The compound's thiophene moiety is beneficial for applications in organic electronics, particularly in the fabrication of organic photovoltaic devices and organic light-emitting diodes (OLEDs). Thiophene derivatives are known for their excellent charge transport properties and tunability through chemical modifications.

Table: Comparison of Thiophene Derivatives in Organic Electronics

Compound NameApplication TypeEfficiency (%)Notes
This compoundOLEDs & PhotovoltaicsTBDPotential for high efficiency
Ethyl 2,5-dibromothiophene-3-carboxylatePolymer SemiconductorsHighUsed in PTQ2 and PBDB-TF synthesis
Ethyl 2-methylindole-3-carboxylateAntimicrobial agentsTBDReactant for various heterocycles

Material Science

In material science, this compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices may improve mechanical strength and thermal stability, making it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 2-propanamidothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 2, 3, and 4 of the thiophene ring, altering physicochemical and biological properties.

Table 1: Structural Comparison of Ethyl Thiophene-3-Carboxylate Derivatives

Compound Name Substituent at Position 2 Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Synthesis Method
Ethyl 2-propanamidothiophene-3-carboxylate Propanamido (-NHCOCH2CH3) None C10H13NO3S 227 (calculated) Amide condensation
Ethyl 2-amino-4-methylthiophene-3-carboxylate Amino (-NH2) Methyl (-CH3) C9H13NO2S 215 (calculated) Piperidine/acetic acid reflux
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate 3-(4-methylpiperazinyl)propanamido Phenyl (-C6H5) C22H28N4O3S 452.55 (calculated) Amide coupling
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Cyanoacrylamido substituent 4,5-dimethyl Varies Varies Knoevenagel condensation

Key Observations:

  • Propanamido vs.
  • Bulkier Substituents: Compounds like Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate incorporate heterocyclic and aromatic groups, increasing molecular weight and lipophilicity, which may enhance blood-brain barrier penetration .

Biological Activity

Ethyl 2-propanamidothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its various biological activities. The presence of the ethyl and propanamide groups contributes to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

  • Anticancer Activity
    • Recent studies have highlighted the compound's ability to inhibit specific proteins involved in cancer cell proliferation. For instance, compounds with similar structures have shown micromolar inhibition of HSET (KIFC1), a protein critical for centrosome clustering in cancer cells, leading to multipolar spindle formation and cell death in centrosome-amplified cancer cells .
    • In vitro assays indicated that the compound could induce a multipolar phenotype in treated cancer cells, suggesting its role in disrupting normal mitotic processes .
  • Antimicrobial Properties
    • This compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that related compounds exhibit significant inhibition against various bacterial strains, indicating potential as an antibacterial agent .

Anticancer Mechanism

A pivotal study demonstrated that this compound analogs could inhibit HSET with nanomolar potency. The research utilized high-throughput screening methods to identify compounds that effectively disrupt the ATPase activity of HSET, leading to increased multipolarity in cancer cells. Key findings include:

  • IC50 Values : The most potent analogs showed IC50 values in the low micromolar range, indicating strong inhibitory effects against HSET.
  • Cell Line Studies : In DLD1 centrosome-amplified cells, treated with these compounds, a significant increase in multipolar mitosis was observed (up to 21% multipolarity) compared to control groups .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against various pathogens. The results highlighted:

  • Inhibition Rates : Compounds similar to this compound exhibited up to 72% inhibition against Mycobacterium tuberculosis.
  • Structure-Activity Relationship : The study emphasized that modifications in the thiophene ring and substituents significantly influenced the antimicrobial efficacy, showcasing a clear structure-activity relationship .

Data Tables

Activity Type Target IC50 (µM) Effect
AnticancerHSET2.7Induces multipolar mitosis
AntimicrobialMycobacterium spp.0.5 - 10Significant inhibition

Q & A

Q. What synthetic methodologies are commonly employed for preparing ethyl 2-propanamidothiophene-3-carboxylate derivatives?

A two-step approach is typically used: (1) cyanoacetylation of an ethyl 2-aminothiophene-3-carboxylate precursor using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the propanamide group, followed by (2) Knoevenagel condensation with substituted benzaldehydes in the presence of piperidine and acetic acid. This method yields derivatives with high purity (72–94% yields after recrystallization) and allows structural diversification at the acrylamido position . Key parameters include solvent choice (toluene for optimal reactivity) and catalyst ratios to minimize side reactions.

Q. How is structural confirmation achieved for this compound analogs?

A combination of spectroscopic techniques is essential:

  • IR spectroscopy confirms the presence of amide (N–H stretch ~3300 cm⁻¹) and ester (C=O stretch ~1700 cm⁻¹) functional groups.
  • ¹H/¹³C NMR resolves substituent positions on the thiophene ring and propanamide side chain. For example, the thiophene C-3 proton typically appears as a singlet due to neighboring electron-withdrawing groups.
  • Mass spectrometry (MS) validates molecular weight and fragmentation patterns, such as cleavage of the ester group (e.g., [M – COOEt]⁺ peaks) .

Q. What physicochemical properties are critical for experimental handling?

Key properties include:

  • Solubility : Derivatives are generally soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic thiophene and ester groups.
  • Stability : Susceptibility to hydrolysis under acidic/basic conditions necessitates storage in anhydrous environments.
  • LogP values (calculated via XlogP3): Typically ~4.0, indicating moderate lipophilicity suitable for cellular permeability studies .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural characterization be resolved?

Discrepancies in NMR or IR spectra often arise from rotamers (due to restricted rotation of the propanamide group) or crystallographic polymorphism . Strategies include:

  • Variable-temperature NMR to assess rotational barriers.
  • Single-crystal X-ray diffraction (SC-XRD) using SHELXL for unambiguous bond-length/angle determination. For example, SC-XRD of analogous compounds (e.g., ethyl 2-benzyl derivatives) revealed torsional angles of ~120° between the thiophene and amide planes, resolving ambiguities in NOE correlations .

Q. What strategies optimize reaction yields in Knoevenagel condensations for thiophene derivatives?

Yield optimization involves:

  • Catalyst screening : Piperidine/acetic acid systems (5 mol%) outperform alternatives like DBU due to balanced basicity and protonation capacity.
  • Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 80% yield in 30 minutes vs. 6 hours conventionally).
  • Substituent effects : Electron-withdrawing groups on benzaldehydes (e.g., –NO₂) enhance electrophilicity, improving condensation efficiency .

Q. How can computational methods aid in designing bioactive analogs of this compound?

  • Density Functional Theory (DFT) : Predicts reactive sites (e.g., nucleophilic C-5 on the thiophene ring) for regioselective modifications.
  • Molecular docking : Screens derivatives against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) by analyzing hydrogen-bond interactions with the amide/ester moieties.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ values) with bioactivity, guiding focused synthetic efforts .

Data Contradictions and Resolution

Q. Why do some synthetic routes report lower yields despite identical reaction conditions?

Discrepancies often stem from impurity profiles in starting materials (e.g., residual moisture in aldehydes) or undetected byproducts . For example, competing Michael additions during Knoevenagel reactions can form dimers, reducing yields. LC-MS monitoring and column chromatography (silica gel, hexane/EtOAc gradient) are recommended for byproduct identification .

Q. How should researchers address inconsistencies in biological activity data across analogs?

Variability may arise from differences in assay protocols (e.g., cell lines, incubation times) or solubility artifacts . Standardization steps:

  • Use a common vehicle (e.g., DMSO at ≤0.1% v/v) to avoid solvent toxicity.
  • Validate activity via orthogonal assays (e.g., enzymatic inhibition + cell-based viability tests).
  • Control for metabolic stability using liver microsome models to rule out rapid degradation .

Methodological Tables

Table 1. Representative Yields for this compound Derivatives

Substituent on BenzaldehydeYield (%)Purification MethodReference
4-NO₂94Recrystallization
3-Cl85Column Chromatography
4-OCH₃72Recrystallization

Table 2. Key Crystallographic Data for Analogous Compounds

CompoundSpace GroupR-FactorBond Length (C–S, Å)Reference
Ethyl 2-benzyl-thiophene-3-carboxylateP2₁/c0.0541.712
Ethyl 4-phenylthiophene-3-carboxylateC2/c0.0621.698

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